molecular formula C11H17NO B1144930 N-(4-ethoxybenzyl)ethanamine CAS No. 17683-57-7

N-(4-ethoxybenzyl)ethanamine

Cat. No.: B1144930
CAS No.: 17683-57-7
M. Wt: 179.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)ethanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of ethanamine, where the ethyl group is substituted with a 4-ethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethoxybenzyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxybenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)ethanamine involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The ethoxybenzyl group can enhance its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-chlorobenzyl)ethanamine: Contains a chlorine atom instead of an ethoxy group.

    N-(4-fluorobenzyl)ethanamine: Features a fluorine atom in place of the ethoxy group .

Uniqueness

N-(4-ethoxybenzyl)ethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the ethoxy group provides distinct advantages over other substituents .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9-10-5-7-11(8-6-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJMCZBHGAQCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.